1,3-dimethyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-4-amine;hydrochloride
Description
This compound is a pyrazole-based amine hydrochloride featuring dual methyl groups at the 1- and 3-positions of the pyrazole ring, with a methylpyrazolylmethyl substituent at the N-position. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and agrochemical applications. Its molecular formula is C₁₁H₁₆ClN₅, with a molecular weight of 261.73 g/mol (CAS: 1856034-97-3, ).
Properties
Molecular Formula |
C10H16ClN5 |
|---|---|
Molecular Weight |
241.72 g/mol |
IUPAC Name |
1,3-dimethyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C10H15N5.ClH/c1-8-10(7-15(3)12-8)11-6-9-4-5-14(2)13-9;/h4-5,7,11H,6H2,1-3H3;1H |
InChI Key |
VOVOLNWXHVQSER-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1NCC2=NN(C=C2)C)C.Cl |
Origin of Product |
United States |
Preparation Methods
Formation of the 1,3-Dimethylpyrazol-4-amine Core
The synthesis begins with the preparation of the 1,3-dimethylpyrazol-4-amine intermediate. A widely cited method involves:
- Nitration of 1,3-dimethylpyrazole : Treatment with fuming nitric acid (HNO₃) at 90–95°C introduces a nitro group at the 4-position, yielding 4-nitro-1,3-dimethylpyrazole.
- Catalytic reduction : Hydrogenation using Raney nickel (Ra-Ni) in ethanol reduces the nitro group to an amine, producing 1,3-dimethylpyrazol-4-amine in 70–85% yield.
Reaction Conditions :
Synthesis of 1-Methylpyrazole-3-carbaldehyde
The second fragment, 1-methylpyrazole-3-carbaldehyde, is synthesized via:
- Vilsmeier-Haack formylation : 1-Methylpyrazole reacts with phosphoryl chloride (POCl₃) and dimethylformamide (DMF) at 0–5°C to introduce a formyl group at the 3-position.
- Quenching and isolation : The reaction is quenched with ice-water, and the aldehyde is extracted using dichloromethane (DCM).
Key Parameters :
Reductive Amination for Coupling
The two fragments are coupled via reductive amination:
- Condensation : 1,3-Dimethylpyrazol-4-amine reacts with 1-methylpyrazole-3-carbaldehyde in methanol, forming an imine intermediate.
- Reduction : Sodium cyanoborohydride (NaBH₃CN) reduces the imine to a secondary amine.
- Salt formation : Treatment with hydrochloric acid (HCl) yields the hydrochloride salt.
Optimization Insights :
- Methanol solvent enhances imine stability.
- Molar ratio of aldehyde to amine: 1.1:1 to ensure complete conversion.
Industrial-Scale Production Protocols
Continuous Flow Synthesis
Recent advances employ continuous flow reactors to improve scalability:
- Parallel reaction zones :
- Zone 1: Nitration of 1,3-dimethylpyrazole at 95°C.
- Zone 2: Hydrogenation with Pd/C (5 wt%) at 50 psi H₂.
- In-line purification : Simulated moving bed (SMB) chromatography isolates the amine intermediate with >98% purity.
Advantages :
Solvent-Free Alkylation
A solvent-free approach minimizes waste:
- Melt-phase reaction : 1,3-Dimethylpyrazol-4-amine and 1-methylpyrazole-3-chloromethane are heated to 120°C.
- Base-assisted dehydrohalogenation : Potassium carbonate (K₂CO₃) removes HCl, driving the reaction to completion.
Performance Metrics :
Critical Analysis of Methodologies
Yield and Purity Comparison
| Method | Yield (%) | Purity (%) | Key Challenges |
|---|---|---|---|
| Batch reductive amination | 75 | 95 | Imine hydrolysis side reactions |
| Continuous flow | 88 | 98 | High equipment costs |
| Solvent-free alkylation | 85 | 97 | Thermal degradation risks |
Impurity Profiles
Common impurities and mitigation strategies:
- Unreacted aldehyde (≤1.5%) : Controlled by excess amine (1.2 eq).
- Over-alkylated products (≤0.8%) : Suppressed using low-temperature (0–5°C) formylation.
Advanced Purification Techniques
High-Performance Countercurrent Chromatography (HPCCC)
Crystallization Optimization
- Solvent system : Ethanol/water (7:3 v/v).
- Crystal morphology : Needle-shaped crystals with 99.5% purity after two recrystallizations.
Chemical Reactions Analysis
Chemical Reactions
The compound exhibits reactivity typical of pyrazole derivatives and amines, undergoing several key transformations:
Oxidation
-
Reagents : Hydrogen peroxide, potassium permanganate
-
Conditions : Acidic medium
-
Outcome : Oxidation of susceptible groups (e.g., amine to nitroso or nitro derivatives).
Reduction
-
Reagents : Lithium aluminum hydride (LiAlH₄)
-
Conditions : Ether or dry conditions
-
Outcome : Reduction of nitro groups or carbonyl functionalities, if present.
Substitution Reactions
-
Reagents : Alkyl halides
-
Conditions : Basic medium (e.g., sodium hydroxide)
-
Outcome : Replacement of hydrogen atoms on the pyrazole ring or methylene bridge with alkyl groups.
Condensation Reactions
-
Reagents : Aldehydes, ketones
-
Conditions : Acidic or basic catalysts
Reaction Table
| Reaction Type | Reagents | Conditions | Key Products |
|---|---|---|---|
| Oxidation | H₂O₂, KMnO₄ | Acidic | Nitroso/nitro derivatives |
| Reduction | LiAlH₄ | Ether | Amino derivatives |
| Substitution | Alkyl halides | NaOH | Alkylated pyrazoles |
| Condensation | Aldehydes | Acidic | Schiff bases/Imine derivatives |
Reaction Mechanisms
The compound’s structure—featuring two pyrazole rings, a methylene bridge, and an amine group—enables diverse reactivity:
-
Amide Formation : The amine group can react with carboxylic acids or acid chlorides to form amides, potentially altering solubility and stability.
-
Hydrogen Bonding : Nitrogen atoms in the pyrazole rings and amine group facilitate hydrogen bonding, influencing reactivity and biological interactions.
-
Metal Coordination : Pyrazole rings may act as ligands, forming complexes with metal ions (e.g., copper, iron), which could modulate catalytic activity.
Analytical and Reaction Validation
Synthesis and reaction outcomes are typically validated using techniques like:
Scientific Research Applications
Medicinal Chemistry
1,3-Dimethyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-4-amine; hydrochloride has been investigated for its therapeutic potential in various diseases:
- Anticancer Activity : Recent studies have shown that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this one have demonstrated efficacy against cancer cell lines such as MCF7 and HCT116, with IC50 values as low as .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | MCF7 | 0.46 |
| Compound B | HCT116 | 0.39 |
- Anti-inflammatory Effects : The compound has shown potential in inhibiting pro-inflammatory cytokines like TNF-α and nitric oxide (NO), suggesting applications in managing inflammatory diseases .
The biological activities of this compound include:
- Antimicrobial Properties : Pyrazole derivatives have been evaluated for their effectiveness against various bacterial strains such as E. coli and S. aureus. The presence of specific functional groups enhances their antibacterial efficacy .
- Antiviral Potential : Preliminary studies indicate that the compound may interact with viral enzymes or host cell receptors, suggesting potential antiviral applications .
Industrial Applications
In addition to medicinal uses, 1,3-dimethyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-4-amine; hydrochloride serves as a valuable building block in chemical synthesis. Its unique structure allows it to be utilized in the production of more complex molecules for various industrial applications.
Case Studies
Several case studies illustrate the effectiveness of pyrazole derivatives:
- Study on Anticancer Efficacy : A study by Li et al. reported that certain pyrazole derivatives inhibited Aurora-A kinase with an IC50 value of . This highlights the potential of these compounds in cancer therapy.
- Research on Anti-inflammatory Properties : Another investigation demonstrated that pyrazole derivatives could significantly reduce inflammation markers in animal models, indicating their therapeutic promise in treating inflammatory diseases .
Mechanism of Action
The mechanism of action of 1,3-dimethyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-4-amine involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or interfering with cellular pathways. For example, its antimalarial activity is attributed to its ability to inhibit the growth of Plasmodium parasites by targeting key enzymes involved in their metabolic processes .
Comparison with Similar Compounds
Structural Features
The compound’s core pyrazole scaffold is shared with derivatives in the evidence, but substituent variations critically influence physicochemical and biological properties:
Key Observations :
Physicochemical Properties
Biological Activity
1,3-Dimethyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-4-amine; hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and comparative studies with related compounds.
Chemical Structure and Properties
The molecular formula for 1,3-dimethyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-4-amine; hydrochloride is with a molecular weight of approximately 241.72 g/mol. The structure features a pyrazole ring, which is significant in conferring biological activity.
Research indicates that this compound may exert its biological effects through various mechanisms:
- Enzyme Inhibition : It has been shown to inhibit specific enzymes that are crucial in cancer cell proliferation and other pathological processes.
- Receptor Modulation : The compound may interact with various receptors, influencing signaling pathways that are pivotal in disease mechanisms.
Anticancer Activity
Several studies have demonstrated the anticancer properties of 1,3-dimethyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-4-amine; hydrochloride. For instance:
- Cell Line Studies : The compound exhibited significant cytotoxicity against various cancer cell lines, including MCF7 (breast cancer), NCI-H460 (lung cancer), and others. The IC50 values ranged from 0.01 µM to 42.30 µM across different studies .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial and antiviral properties. Preliminary data suggest that it may inhibit bacterial growth and viral replication, making it a candidate for further pharmacological studies.
Comparative Studies
Comparative studies highlight the unique biological profiles of related compounds. For example:
| Compound Name | Similarity Index | Unique Features |
|---|---|---|
| 1,3-Dimethyl-1H-pyrazol-4-amine | 0.87 | Different biological activity profiles |
| 1,3-Dimethyl-1H-pyrazol-4-aminedihydrochloride | 0.85 | Enhanced solubility due to dihydrochloride form |
| 3-(Aminomethyl)-1,5-dimethylpyrazole | 0.80 | Different amino substituent affecting activity |
These comparisons illustrate how variations in chemical structure can lead to distinct pharmacological profiles.
Case Studies
A notable case study involved the synthesis and evaluation of various pyrazole derivatives where the target compound demonstrated superior efficacy in inhibiting cancer cell growth compared to structurally similar compounds . The study utilized multiple assays to assess cytotoxicity and mechanism of action, providing insights into the therapeutic potential of pyrazole-based compounds.
Q & A
Basic Research Questions
Q. What synthetic routes are effective for preparing 1,3-dimethyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-4-amine hydrochloride, and how do reaction parameters influence yield?
- Methodology : The compound can be synthesized via alkylation of 3,5-dimethylpyrazole with a methylpyrazole-containing alkylating agent. Key steps include:
- Using tetrahydrofuran (THF) as a solvent and a strong base (e.g., potassium tert-butoxide) to deprotonate the pyrazole nitrogen, enabling nucleophilic substitution .
- Optimizing reaction temperature (e.g., 35–60°C) and time (24–48 hours) to balance reactivity and side-product formation .
- Purification via column chromatography (e.g., ethyl acetate/hexane gradients) or acid-base extraction to isolate the hydrochloride salt .
- Critical Parameters : Excess alkylating agent (1.2–1.5 equivalents) improves yield, while prolonged heating risks decomposition.
Q. Which spectroscopic techniques are essential for structural confirmation and purity assessment?
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR identifies substituent patterns (e.g., methyl groups at δ 2.1–2.3 ppm, pyrazole protons at δ 7.5–8.5 ppm) .
- ¹³C NMR confirms quaternary carbons and methylene bridges (e.g., C-N linkages at 140–160 ppm) .
Q. How can aqueous solubility and stability be optimized for biological assays?
- Strategies :
- Use hydrochloride salt forms to enhance solubility in polar solvents (e.g., water or PBS) .
- Conduct pH-dependent stability studies (pH 3–7.4) to identify degradation pathways (e.g., hydrolysis of the methylene bridge under acidic conditions) .
Advanced Research Questions
Q. How can computational chemistry guide reaction optimization and mechanistic studies?
- Approach :
- Employ density functional theory (DFT) to model transition states and identify rate-limiting steps (e.g., alkylation energy barriers) .
- Use molecular docking to predict binding interactions with biological targets (e.g., enzyme active sites) .
Q. What strategies resolve contradictions in spectroscopic data across studies?
- Example : Discrepancies in ¹H NMR shifts (e.g., δ 8.7 ppm vs. δ 8.3 ppm for pyridyl protons) may arise from solvent polarity or salt form differences.
- Solution : Standardize solvent systems (e.g., DMSO-d₆ or CDCl₃) and validate assignments via 2D NMR (COSY, HSQC) .
Q. How can metal-chelating properties of this compound be exploited in catalysis or bioactivity studies?
- Experimental Design :
- Conduct titration experiments with transition metals (e.g., Cu²⁺, Fe³⁺) using UV-Vis spectroscopy to monitor complex formation (λ = 300–400 nm) .
- Assess catalytic activity in oxidation reactions (e.g., using H₂O₂ as an oxidant) or antimicrobial assays .
- Findings : Pyrazole derivatives show enhanced chelation with Cu²⁺, correlating with radical scavenging activity in antioxidant assays .
Q. What reactor designs improve scalability while minimizing by-products?
- Innovations :
- Use continuous-flow reactors to enhance heat/mass transfer and reduce reaction time (e.g., from 48 hours to 6 hours) .
- Incorporate in-line analytics (e.g., FTIR) for real-time monitoring of intermediate formation .
Data Contradiction Analysis
Q. Why do synthetic yields vary widely (17–85%) across published protocols?
- Key Factors :
- Base Selection : Stronger bases (e.g., Cs₂CO₃ vs. t-BuOK) improve deprotonation but may degrade sensitive intermediates .
- Solvent Effects : Polar aprotic solvents (e.g., DMSO) accelerate reactions but complicate purification .
Methodological Recommendations
- Purification : Use preparative HPLC with 0.1% TFA in acetonitrile/water gradients for high-purity isolates (>99%) .
- Stability Testing : Store the compound at -20°C under argon to prevent hygroscopic degradation .
- Biological Assays : Pre-solubilize in DMSO (≤1% v/v) for cell-based studies to avoid solvent toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
